molecular formula C7H4Cl2FNO B146211 2,4-Dichloro-5-fluorobenzamide CAS No. 135748-33-3

2,4-Dichloro-5-fluorobenzamide

Cat. No.: B146211
CAS No.: 135748-33-3
M. Wt: 208.01 g/mol
InChI Key: SKSVSZRFINHARI-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-fluorobenzamide, also known as this compound, is a useful research compound. Its molecular formula is C7H4Cl2FNO and its molecular weight is 208.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Charge Density Analysis in Molecular Crystals

Experimental charge density distribution studies in molecular crystals using 2-chloro-4-fluorobenzoic acid and 4-fluorobenzamide have been carried out. These compounds display Cl···F and F···F interactions. The experimental results are compared with theoretical charge densities using quantum calculations. This research is significant in understanding intermolecular interactions in molecular crystals (Hathwar & Row, 2011).

Antimicrobial Applications

A study on microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine reported promising antimicrobial analogs. The presence of a fluorine atom in the benzoyl group of these compounds was essential for enhancing their antimicrobial activity (Desai, Rajpara, & Joshi, 2013).

Antimicrobial Studies of Oxadiazoles

In another research, a series of 2,4-dichloro-5-fluorophenyl containing 1,3,4-oxadiazoles showed significant antibacterial and antifungal activities, demonstrating the potential of these compounds in antimicrobial applications (Karthikeyan et al., 2008).

Crystal Structure Analysis

The crystal structures of various N-(arylsulfonyl)-4-fluorobenzamides were analyzed, providing insights into the conformation and molecular interactions of these compounds (Suchetan et al., 2016).

Synthesis Processes for Medical Intermediates

Research on the synthesis processes for 2,4-dichloro-5-fluorobenzoyl chloride, an important intermediate for antibiotics like ciprofloxacin, highlighted methods for more efficient and environmentally friendly production (Ming & Tianyong, 2007).

Spin-Spin Couplings Analysis

A study involving density functional theory (DFT) calculations on 2-fluorobenzamide helped in understanding the spin-spin couplings across hydrogen bonds in these compounds (Alkorta et al., 2009).

Continuous-Flow Process for Benzoic Acid Synthesis

The development of a continuous-flow process for synthesizing 2,4-dichloro-5-fluorobenzoic acid demonstrated advantages like higher yield, safety, and environmental friendliness (Guo, Yu, & Yu, 2018).

Synthesis of Fluorobenzene for Antibiotics

The synthesis of 2,4-dichloro fluorobenzene, used in producing broad-spectrum antibiotics, was explored, emphasizing the importance of this compound in medical applications (Guo-xi, 2004).

Dual Fluorescent Detection Applications

Research on 2-aminobenzamide structural isomers for fluorescent probes demonstrated their potential in detecting Zn2+/Cd2+ ions, showcasing the application in chemical sensing (Xu et al., 2014).

Antibacterial Agent Synthesis

A study on the synthesis of fluorine-containing thiadiazolotriazinones highlighted their potential as antibacterial agents, demonstrating the pharmacological importance of fluorobenzamides (Holla, Bhat, & Shetty, 2003).

Insecticide Synthesis

Research into the synthesis of insecticide Teflubenzuron, involving dichlorofluorobenzene derivatives, indicated the use of these compounds in agricultural applications (Shi-long, 2006).

Safety and Hazards

2,4-Dichloro-5-fluorobenzamide can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest . In case of contact, immediate medical assistance should be sought .

Properties

IUPAC Name

2,4-dichloro-5-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2FNO/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKSVSZRFINHARI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378837
Record name 2,4-Dichloro-5-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135748-33-3
Record name 2,4-Dichloro-5-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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